Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate
Overview
Description
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a useful research compound. Its molecular formula is C9H9F3O3 and its molecular weight is 222.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermodynamic Properties and Solubility Studies
EFMFC and its derivatives have been studied for their solubility in organic solvents and their thermodynamic properties. For example, Sobechko et al. (2019) investigated the temperature dependencies of the solubility of related furan carboxylic acids in solvents like acetonitrile and ethyl acetate. The study calculated enthalpies and entropies of mixing, establishing a compensating effect when mixed with solvents containing the carbonyl group (Sobechko et al., 2019).
Synthesis and Biological Activity
Research into the synthesis of EFMFC derivatives and their biological activity has been conducted. Phutdhawong et al. (2019) prepared derivatives from furfuryl alcohol and tested their cytotoxicity against cancer cell lines, indicating potential biomedical applications (Phutdhawong et al., 2019).
Electrochemical Applications
EFMFC and its derivatives have been explored for their potential in electrochemical applications. Ling et al. (2022) discussed the electrochemical reduction of a CMF derivative, demonstrating its utility in generating various biobased platform molecules, expanding the scope of renewable chemicals synthesis (Ling et al., 2022).
Catalytic Applications
The compound has been utilized in catalytic processes to facilitate the synthesis of complex organic molecules. Fu et al. (2012) found that ester derivatives of bromofuran, similar to EFMFC, can be used in palladium-catalysed direct arylation of heteroaromatics, offering a streamlined approach to biheteroaryl synthesis (Fu et al., 2012).
Advanced Material Synthesis
EFMFC serves as a precursor in the synthesis of advanced materials. For instance, Pevzner (2007) explored its reactions under various conditions to produce derivatives that could have implications in materials science, demonstrating the versatility of EFMFC in synthesizing new compounds with potential applications in various fields (Pevzner, 2007).
Properties
IUPAC Name |
ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGRWYGEMRIAHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371913 | |
Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17515-73-0 | |
Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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